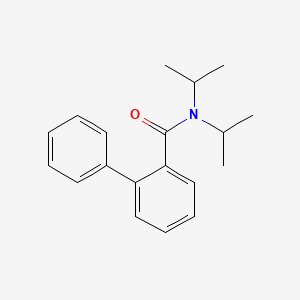

N,N-diisopropyl-2-biphenylcarboxamide

Overview

Description

N,N-diisopropyl-2-biphenylcarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It is a potent and selective agonist of the CB2 receptor, which is one of the two main cannabinoid receptors found in the human body. CB2 receptors are primarily expressed in immune cells and are involved in the regulation of inflammation and immune responses. In recent years, there has been growing interest in the potential therapeutic applications of CB2 receptor agonists, including A-836,339.

Mechanism of Action

N,N-diisopropyl-2-biphenylcarboxamide exerts its effects by binding to and activating CB2 receptors, which are primarily expressed in immune cells. CB2 receptor activation has been shown to modulate immune responses, reduce inflammation, and promote tissue repair. N,N-diisopropyl-2-biphenylcarboxamide is highly selective for the CB2 receptor, which may reduce the risk of side effects associated with non-selective cannabinoid receptor agonists.

Biochemical and Physiological Effects

N,N-diisopropyl-2-biphenylcarboxamide has been shown to have a number of biochemical and physiological effects, including reducing pain sensitivity, inflammation, and oxidative stress. In animal models of pain, N,N-diisopropyl-2-biphenylcarboxamide has been shown to reduce hypersensitivity to mechanical and thermal stimuli. In models of inflammation, N,N-diisopropyl-2-biphenylcarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration of immune cells to sites of inflammation. N,N-diisopropyl-2-biphenylcarboxamide has also been shown to reduce oxidative stress in animal models of neurodegenerative disorders, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-diisopropyl-2-biphenylcarboxamide is its high selectivity for the CB2 receptor, which may reduce the risk of side effects associated with non-selective cannabinoid receptor agonists. N,N-diisopropyl-2-biphenylcarboxamide has also been shown to be effective in preclinical models of various diseases, including pain, inflammation, and neurodegenerative disorders. One limitation of N,N-diisopropyl-2-biphenylcarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N,N-diisopropyl-2-biphenylcarboxamide and other CB2 receptor agonists. One area of interest is the potential use of CB2 receptor agonists as analgesics, particularly for chronic pain conditions. Another area of interest is the potential use of CB2 receptor agonists as anti-inflammatory agents, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease. There is also growing interest in the potential use of CB2 receptor agonists as neuroprotective agents, particularly for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the development of novel CB2 receptor agonists with improved selectivity, potency, and pharmacokinetic properties.

Synthesis Methods

The synthesis of N,N-diisopropyl-2-biphenylcarboxamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 2-bromo-1,1'-biphenyl with diisopropylamine to form the corresponding amine. This amine is then reacted with 2-chloroacetyl chloride to form the carboxamide. The final compound is obtained after purification by column chromatography.

Scientific Research Applications

N,N-diisopropyl-2-biphenylcarboxamide has been extensively studied in preclinical models of various diseases, including pain, inflammation, and neurodegenerative disorders. In animal models of pain, N,N-diisopropyl-2-biphenylcarboxamide has been shown to reduce pain sensitivity and inflammation, without producing the side effects associated with traditional analgesics such as opioids. In models of inflammation, N,N-diisopropyl-2-biphenylcarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. In models of neurodegenerative disorders, N,N-diisopropyl-2-biphenylcarboxamide has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name |

2-phenyl-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-14(2)20(15(3)4)19(21)18-13-9-8-12-17(18)16-10-6-5-7-11-16/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQSSWYUINHKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359616 | |

| Record name | STK225823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diisopropyl-2-biphenylcarboxamide | |

CAS RN |

103681-91-0 | |

| Record name | STK225823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)

![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)

![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)

![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)

![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)